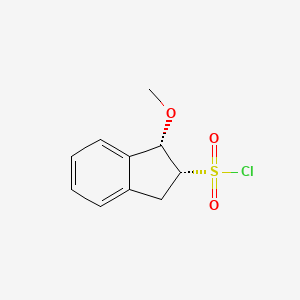

(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

(1S,2R)-1-methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-14-10-8-5-3-2-4-7(8)6-9(10)15(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKJYTPZEQJRGA-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H](CC2=CC=CC=C12)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the dihydroindene ring system.

Methoxylation: Introduction of the methoxy group at the 1-position of the dihydroindene ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

Oxidation: Sulfonic acids are the major products.

Reduction: Sulfinic acids are formed.

Hydrolysis: Sulfonic acids are produced.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The unique structure of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride includes a sulfonyl chloride functional group, which is highly reactive. This reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The sulfonyl chloride can be substituted by nucleophiles such as amines or alcohols.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

- Hydrolysis : Hydrolysis of the sulfonyl chloride group leads to the formation of sulfonic acids.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo diverse chemical transformations.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Substitution | Sulfonamides, sulfonate esters | Amines, alcohols |

| Oxidation | Sulfonic acids | Hydrogen peroxide |

| Reduction | Sulfinic acids | Sodium borohydride |

| Hydrolysis | Sulfonic acids | Acidic or basic conditions |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for drug design. Its reactivity allows for the synthesis of biologically active molecules. Research indicates that derivatives of sulfonyl chlorides can exhibit significant antitumor properties by modifying biomolecules like proteins and nucleic acids.

Case Study: Antitumor Activity

Research has demonstrated that related compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. These findings highlight the potential of this compound in developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its functional group compatibility makes it suitable for synthesizing polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The methoxy group and dihydroindene ring provide additional sites for chemical modification, enhancing the compound’s versatility.

Comparación Con Compuestos Similares

Structural Analogues and Key Properties

The table below compares structural analogs based on substituents, stereochemistry, and applications:

Spectroscopic and Physical Properties

NMR Data :

- The target compound’s 1H NMR would show methoxy protons (~δ 3.3 ppm) and diastereotopic indene protons (δ 3.1–4.7 ppm), similar to 2,3-dihydro-1H-indene-2-sulfonyl chloride (δ 3.10–4.71 ppm for CH2 and CH groups) .

- 13C NMR of analogs confirms sulfonyl chloride carbons at ~δ 73 ppm (CH) and ~δ 42 ppm (CH2) .

- Solubility: Sulfonyl chlorides are typically soluble in polar aprotic solvents (e.g., DCM, THF). The methoxy group may improve solubility in alcohols compared to non-polar analogs .

Actividad Biológica

(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

- IUPAC Name : 2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

- Molecular Formula : C10H11ClO3S

- Molecular Weight : 248.71 g/mol

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a reactive electrophile in various biochemical pathways. Below are some key areas of research:

Antitumor Activity

Research has indicated that derivatives of sulfonyl chlorides can exhibit significant antitumor properties. The mechanism is often attributed to their ability to modify biomolecules such as proteins and nucleic acids, leading to apoptosis in cancer cells. Studies have shown that related compounds can inhibit tumor growth through various pathways including the induction of cell cycle arrest and apoptosis .

Antibacterial Properties

Sulfonyl chlorides are known for their antibacterial activity. The compound's ability to disrupt bacterial cell wall synthesis and function has been noted in preliminary studies. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonyl chlorides has also been explored. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in inflammatory responses .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | High | Induction of apoptosis and cell cycle arrest |

| Antibacterial | Moderate | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Significant | Inhibition of pro-inflammatory cytokines |

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a related indene derivative exhibited potent cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of sulfonamide derivatives, highlighting their effectiveness against Staphylococcus aureus. The study concluded that modifications at the sulfonyl group could enhance activity against resistant strains .

Case Study 3: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory effects revealed that compounds with similar structures could significantly reduce inflammation markers in animal models. This was achieved through the inhibition of COX enzymes and reduction of cytokine release .

Q & A

Q. What are the standard synthetic routes for (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with indene derivatives. A common approach includes:

- Step 1: Functionalization of the indene backbone via methoxy group introduction at the 1-position using methylating agents (e.g., methyl iodide) under basic conditions.

- Step 2: Sulfonation at the 2-position using chlorosulfonic acid, followed by quenching with thionyl chloride to yield the sulfonyl chloride.

Optimization strategies: - Temperature control: Maintain sub-0°C during sulfonation to minimize side reactions.

- Catalyst use: Lewis acids like AlCl₃ may enhance regioselectivity.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield improvements (60–75%) are achievable by adjusting stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Identifies methoxy (-OCH₃, δ ~3.3 ppm) and dihydroindene protons (δ 1.8–3.0 ppm).

- ¹³C NMR: Confirms sulfonyl chloride (C-SO₂Cl, δ ~55 ppm) and methoxy carbons.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 246.02).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- X-ray Crystallography: Resolves stereochemistry if single crystals are obtainable.

Reference data from structurally similar sulfonyl chlorides (e.g., 2,3-dihydro-1H-indene-4-sulfonyl chloride) can aid interpretation .

Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?

Methodological Answer:

- Storage: Keep under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis.

- Solubility: Use anhydrous solvents (e.g., dichloromethane, THF) to avoid decomposition.

- Handling: Conduct reactions in moisture-free environments (glovebox or Schlenk line).

The hydrochloride salt form of related indene derivatives demonstrates enhanced aqueous solubility, but the sulfonyl chloride’s hydrolytic sensitivity necessitates strict anhydrous conditions .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The (1S,2R) configuration imposes steric and electronic effects:

- Steric hindrance: The methoxy group at C1 directs nucleophilic attack to the less hindered sulfonyl chloride site.

- Electronic effects: Methoxy’s electron-donating nature may reduce electrophilicity at adjacent positions.

Experimental validation: - Compare reaction rates with diastereomers (e.g., (1R,2S)-configured analogs).

- Use kinetic studies (e.g., pseudo-first-order conditions) to quantify stereochemical impact on reactivity.

Structural analogs with defined stereochemistry show divergent reactivity in amidation and esterification reactions .

Q. What computational approaches can predict the regioselectivity and stereochemical outcomes of reactions involving this sulfonyl chloride?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in nucleophilic substitutions.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar vs. nonpolar solvents).

- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) to infer binding modes.

Tools like Gaussian or ORCA, combined with crystallographic data from related compounds (e.g., indene carboxylates), enhance prediction accuracy .

Q. What strategies can resolve contradictions in experimental data, such as discrepancies in NMR spectra or unexpected reaction products?

Methodological Answer:

- Cross-validation: Use complementary techniques (e.g., IR spectroscopy for functional groups, LC-MS for byproduct identification).

- Isotopic labeling: Track reaction pathways (e.g., ¹³C-labeled methoxy groups to confirm substitution sites).

- Controlled degradation studies: Identify decomposition products under varying conditions (pH, temperature).

For example, unexpected NMR signals in similar sulfonyl chlorides were traced to rotameric equilibria or residual solvents, resolved by variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.